Methyl 2-(4-formylphenoxy)-2-phenylacetate
Overview
Description
Methyl 2-(4-formylphenoxy)-2-phenylacetate: is an organic compound with the molecular formula C16H14O4. This compound is characterized by the presence of a formyl group attached to a phenoxy moiety, which is further connected to a phenylacetate structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-formylphenoxy)-2-phenylacetate typically involves the reaction of 4-formylphenol with methyl 2-bromo-2-phenylacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-formylphenoxy)-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy moiety can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Methyl 2-(4-carboxyphenoxy)-2-phenylacetate
Reduction: Methyl 2-(4-hydroxyphenoxy)-2-phenylacetate
Substitution: Depending on the nucleophile used, various substituted phenoxy derivatives can be formed.
Scientific Research Applications
Methyl 2-(4-formylphenoxy)-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical transformations.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-formylphenoxy)-2-phenylacetate involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the formyl group can form covalent bonds with the active site of the enzyme, thereby inhibiting its activity. The phenoxy and phenylacetate moieties can enhance the binding affinity and specificity of the compound towards its target .
Comparison with Similar Compounds
Methyl 2-(4-formylphenoxy)-2-phenylacetate can be compared with other similar compounds such as:
- Methyl 2-(4-acetylphenoxy)-2-phenylacetate
- Methyl 2-(4-bromophenoxy)-2-phenylacetate
- Methyl 2-(4-nitrophenoxy)-2-phenylacetate
These compounds share similar structural features but differ in the functional groups attached to the phenoxy moiety. The presence of different functional groups can significantly influence the reactivity and applications of these compounds. For instance, the acetyl derivative may have different reactivity in nucleophilic substitution reactions compared to the formyl derivative .
Properties
IUPAC Name |
methyl 2-(4-formylphenoxy)-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)15(13-5-3-2-4-6-13)20-14-9-7-12(11-17)8-10-14/h2-11,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMNVUIPZOZQIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377243 | |
Record name | methyl 2-(4-formylphenoxy)-2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692754-44-2 | |
Record name | methyl 2-(4-formylphenoxy)-2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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